- Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphereTetrahedron Letters, 2006, 47(12), 1965-1968,
Cas no 96524-70-8 (Methyl 2-(4-formylphenyl)acetate)

96524-70-8 structure
Nombre del producto:Methyl 2-(4-formylphenyl)acetate
Número CAS:96524-70-8
MF:C10H10O3
Megavatios:178.184603214264
MDL:MFCD17018734
CID:1012028
PubChem ID:19363032
Methyl 2-(4-formylphenyl)acetate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 2-(4-formylphenyl)acetate
- Methyl(p-formylphenyl)acetate
- acetate
- (4-Formylphenyl)acetic acid methyl ester
- Methyl (4-formylphenyl)acetate
- Methyl (p-formylphenyl)acetate
- Methyl(p-formylphenyl)acetate
- Benzeneacetic acid, 4-formyl-, methyl ester
- AK116482
- methyl(4-formylphenyl)acetate
- YPJYQGMVBYQTTA-UHFFFAOYSA-N
- CL9157
- 4-formylphenylacetic acid methyl ester
- 4-Formylbenzeneacetic acid methyl ester
- OR313093
- (4-formyl-phenyl)-acetic acid methyl
- Methyl 4-formylbenzeneacetate (ACI)
- Methyl 2-(4-formylphenyl)acetate;Methyl(p-formylphenyl)acetate;Methyl (4-formylphenyl)acetate
- DS-4655
- 4-Formylbenzeneacetic acid methyl este
- Methyl 4-formylphenylacetate
- CS-W019639
- AKOS016010393
- SCHEMBL645184
- MFCD17018734
- 96524-70-8
- Z1255502340
- Methyl2-(4-formylphenyl)acetate
- BCP31443
- SY113262
- EN300-2131511
- (4-formyl-phenyl)-acetic acid methyl ester
-
- MDL: MFCD17018734
- Renchi: 1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3
- Clave inchi: YPJYQGMVBYQTTA-UHFFFAOYSA-N
- Sonrisas: O=CC1C=CC(CC(OC)=O)=CC=1
Atributos calculados
- Calidad precisa: 178.062994g/mol
- Carga superficial: 0
- XLogP3: 1.3
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Cuenta de enlace giratorio: 4
- Masa isotópica única: 178.062994g/mol
- Masa isotópica única: 178.062994g/mol
- Superficie del Polo topológico: 43.4Ų
- Recuento de átomos pesados: 13
- Complejidad: 181
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- Denso: 1.157
- Punto de ebullición: 285 ºC
- Punto de inflamación: 124 ºC
Methyl 2-(4-formylphenyl)acetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-1g |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 1g |
¥140.00 | 2024-04-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EU036-20g |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 20g |
5262.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D917269-10g |
Methyl (4-Formylphenyl)acetate |
96524-70-8 | 98% | 10g |
$530 | 2023-09-03 | |
Enamine | EN300-2131511-0.5g |
methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 95% | 0.5g |
$61.0 | 2023-09-16 | |
Enamine | EN300-2131511-2.5g |
methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 95% | 2.5g |
$128.0 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-250mg |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 250mg |
¥74.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-25g |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 25g |
¥2184.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-10g |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 10g |
¥763.00 | 2024-04-23 | |
eNovation Chemicals LLC | D961333-25g |
Benzeneacetic acid, 4-formyl-, methyl ester |
96524-70-8 | 98% | 25g |
$220 | 2024-06-06 | |
Ambeed | A197021-250mg |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 250mg |
$18.0 | 2025-03-05 |
Methyl 2-(4-formylphenyl)acetate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Oxygen , Mercury fluoride (HgF2) Solvents: Acetonitrile ; 24 h, 25 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 16 h, rt; 6 h, 55 °C
Referencia
- Preparation of substituted tricyclic compounds with activity towards EP1 receptors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide Solvents: Acetonitrile ; 3 h, rt
Referencia
- Preparation of oxadiazolone derivatives for use as transient receptor potential channel inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 1 h, rt
Referencia
- Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed ReductionEuropean Journal of Organic Chemistry, 2021, 2021(14), 2103-2106,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide Solvents: Acetonitrile , Toluene ; 5 h, 0 - 25 °C
Referencia
- Preparation of purine derivatives as TLR7 agonists, World Intellectual Property Organization, , ,
Synthetic Routes 6
Synthetic Routes 7
Condiciones de reacción
Referencia
- Preparation of benzophenone derivatives as AP-1 inhibitors for treatment of arthritis, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Solvents: Methanol ; 18 h, rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 18 h, rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 18 h, rt
Referencia
- Preparation of aminohydroxyethylbenzothiazolones as β2 adrenoreceptor agonists, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Hexamethylenetetramine Solvents: Acetic acid , Water
Referencia
- Formation of heptafulvene in reactions of [(methoxycarbonyl)methyl]phenylcarbene in the gas phasesJournal of Organic Chemistry, 1993, 58(16), 4196-7,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.2 Solvents: Dichloromethane , Water ; 2 h, rt; 1 h, rt
1.3 Reagents: Sodium bicarbonate
1.2 Solvents: Dichloromethane , Water ; 2 h, rt; 1 h, rt
1.3 Reagents: Sodium bicarbonate
Referencia
- Preparation of imidazole-based anticancer agents and derivatives thereof, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol ; cooled; 42 h, rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 18 h, rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 18 h, rt
Referencia
- Preparation of compounds having muscarinic receptor antagonist and β2 adrenergic receptor agonist activity, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condiciones de reacción
Referencia
- Preparation of 2-(naphthyloxymethyl)quinolines having leukotriene-antagonistic action, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ; 0 °C; 3 h, 65 °C
Referencia
- Preparation of spirooxindole derivatives for use as AMPK activators, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condiciones de reacción
Referencia
- Preparation of adenine derivatives as TLR7 agonists, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condiciones de reacción
Referencia
- Ortho-(mono-substituted amino)phenylimines, European Patent Organization, , ,
Methyl 2-(4-formylphenyl)acetate Raw materials
- Methyl 2-[4-(methoxymethyl)phenyl]acetate
- 4-(Hydroxymethyl)phenylacetic acid
- methyl 2-[4-(bromomethyl)phenyl]acetate
- 4-CHLOROMETHYLPHENYLACETIC ACID METHYL ESTER
- 2-(4-Formylphenyl)acetic acid
- methyl 2-(4-(hydroxymethyl)phenyl)acetate
Methyl 2-(4-formylphenyl)acetate Preparation Products
Methyl 2-(4-formylphenyl)acetate Literatura relevante
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96524-70-8)Methyl 2-(4-formylphenyl)acetate

Pureza:99%/99%
Cantidad:25g/100g
Precio ($):193.0/770.0